molecular formula C9H8BrFO B6228624 1-bromo-4-cyclopropoxy-2-fluorobenzene CAS No. 1243467-56-2

1-bromo-4-cyclopropoxy-2-fluorobenzene

Cat. No.: B6228624
CAS No.: 1243467-56-2
M. Wt: 231.06 g/mol
InChI Key: CISWWHKALFFKPB-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropoxy-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C9H8BrFO and a molecular weight of 231.1 g/mol. This compound is characterized by the presence of bromine, fluorine, and a cyclopropoxy group attached to a benzene ring. It has been utilized in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 1-bromo-4-cyclopropoxy-2-fluorobenzene involves several steps. One common method includes the bromination of 4-cyclopropoxy-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process. Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-cyclopropoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-4-cyclopropoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including antipsychotic drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-cyclopropoxy-2-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The specific pathways and targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

1-Bromo-4-cyclopropoxy-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:

    1-Bromo-4-fluorobenzene: Similar in structure but lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Bromo-2-cyclopropoxy-4-fluorobenzene: A positional isomer with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

1243467-56-2

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-bromo-4-cyclopropyloxy-2-fluorobenzene

InChI

InChI=1S/C9H8BrFO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

CISWWHKALFFKPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Br)F

Purity

95

Origin of Product

United States

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